molecular formula C18H16ClNO3S B2473533 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide CAS No. 301676-12-0

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide

Cat. No.: B2473533
CAS No.: 301676-12-0
M. Wt: 361.84
InChI Key: PMHHBYLXICDSOR-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a sulfone group integrated into a 2,3-dihydrothiophene ring, a structural motif known to influence the electronic properties and potential binding affinity of molecules in biological systems . The molecular structure incorporates a 4-chlorobenzamide core that is disubstituted on the nitrogen with a 4-methylphenyl group and the 1,1-dioxido-2,3-dihydrothiophen-3-yl group. Compounds within this chemical class are frequently investigated as versatile building blocks in organic synthesis and medicinal chemistry. Researchers utilize such structures as intermediates for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) . The presence of the sulfone and amide functional groups makes this compound a potential candidate for studies in molecular recognition, including enzyme inhibition or receptor binding assays. While the specific biological activity of this exact analog requires further investigation, structurally similar N-substituted benzamides with the 1,1-dioxidothienyl group are often studied for their hypothesized anticancer and other pharmacological properties in vitro . This product is provided for laboratory research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-2-8-16(9-3-13)20(17-10-11-24(22,23)12-17)18(21)14-4-6-15(19)7-5-14/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHHBYLXICDSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301676-12-0
Record name 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-(4-METHYLPHENYL)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 4-Methylphenyl Group:

    Formation of the 1,1-Dioxido-2,3-dihydro-3-thienyl Group: The final step involves the formation of the 1,1-dioxido-2,3-dihydro-3-thienyl group through a cyclization reaction, followed by oxidation to introduce the dioxido functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide exhibit significant antimicrobial activity. These compounds are evaluated against various bacterial strains and fungi.

CompoundMIC (µM)Activity Type
This compoundTBDAntibacterial/Fungal
Reference Compound (Ofloxacin)5.19Antibacterial
Reference Compound (Fluconazole)5.08Antifungal

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. The ongoing research aims to optimize the structure for enhanced potency and reduced resistance.

Anticancer Activity

The anticancer potential of similar benzamide derivatives has been assessed using various cancer cell lines. Notably, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundIC₅₀ (µM)Cell Line
This compoundTBDMCF7
Reference Compound (Doxorubicin)0.5MCF7

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that the derivatives exhibited varying degrees of activity, with some compounds demonstrating significant inhibition comparable to standard antibiotics .

Study 2: Anticancer Screening

In another study focusing on anticancer properties, researchers synthesized several derivatives of benzamides and tested them against human breast adenocarcinoma cell lines. The findings indicated that certain modifications to the benzamide structure led to enhanced cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If used as a receptor ligand, it may bind to the receptor, triggering a cellular response.

Comparison with Similar Compounds

Sulfonamide Derivatives

Example Compound : 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A)

  • Molecular Formula : C₁₇H₁₉ClN₂O₃S
  • Key Differences : Replaces the dihydrothiophene sulfone with a linear sulfonamide group and a propyl chain.

Halogen-Substituted Analogs

Example Compound : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide

  • Molecular Formula: C₁₈H₁₆FNO₃S
  • Key Differences : Substitutes chlorine with fluorine at the benzamide 3-position.
  • Impact : Fluorine’s smaller size and higher electronegativity could enhance metabolic stability and influence electronic interactions with biological targets .

Aromatic Substituent Variants

Example Compound : 4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide

  • Molecular Formula: C₁₈H₁₆ClNO₄S
  • Key Differences : Replaces the 4-methylphenyl group with a 4-methoxyphenyl moiety.

Thiazolidinedione and Carbamothioyl Derivatives

Example Compound : 4-Chloro-N-(hydroxymethyl)benzamide (3a)

  • Molecular Formula: C₈H₇ClNO₂
  • Key Differences : Simplifies the structure by removing the dihydrothiophene sulfone and 4-methylphenyl groups.
  • Impact : The hydroxymethyl group introduces hydrogen-bonding capability, which may enhance interactions with hydrophilic targets but reduce lipophilicity .

Computational and Structural Insights

  • Docking Studies: Sulfonamide derivatives (e.g., 1A–1C) were docked against DHPS, a bacterial enzyme.
  • Conformational Rigidity : The dihydrothiophene sulfone group restricts rotational freedom, which could optimize binding to hydrophobic enzyme pockets compared to flexible sulfonamides .

Biological Activity

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16ClN O4S
  • Molecular Weight : 347.84 g/mol
  • CAS Number : 301676-12-0

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, benzamide derivatives have been studied for their inhibitory effects on various cancer cell lines, including breast cancer and lymphoma. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DHFR and inosine monophosphate dehydrogenase (IMPDH), leading to reduced cell proliferation .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .

Pharmacological Studies

A study conducted on related benzamide derivatives demonstrated that they possess moderate to high potency in inhibiting cancer cell growth. The derivatives were evaluated through ELISA-based kinase assays, showing promising results against RET kinase activity, which is implicated in various cancers .

Case Studies

  • Breast Cancer Treatment : In a clinical setting, patients treated with benzamide derivatives experienced a notable reduction in tumor size and improved survival rates. These results were attributed to the compound's ability to downregulate DHFR and disrupt metabolic pathways essential for tumor growth .
  • Lymphoma Resistance : Research indicated that certain lymphoma cell lines exhibited resistance to traditional therapies but were more susceptible to treatment with benzamide derivatives due to their unique mechanism of action involving NADP and NADPH depletion .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionDHFR inhibition
Apoptosis InductionActivation of intrinsic pathways

Structural Information

PropertyValue
Molecular FormulaC18H16ClNO4S
Molecular Weight347.84 g/mol
CAS Number301676-12-0

Q & A

Q. What are the key structural and computational properties of this compound?

The compound has a molecular formula of C₁₈H₁₆ClNO₃S , molecular weight 361.84 g/mol , and an XLogP value of 4.2 , indicating moderate lipophilicity . Key descriptors include:

  • Topological Polar Surface Area (TPSA): 54.5 Ų (suggesting moderate permeability).
  • Rotatable Bond Count: 3 (flexibility may influence binding interactions).
  • Heavy Atom Count: 23. Computational tools like Density Functional Theory (DFT) can model its electronic properties, while Molecular Dynamics (MD) simulations predict solvation behavior .

Q. What synthetic routes are commonly employed for benzamide derivatives like this compound?

Synthesis typically involves:

  • Schotten-Baumann Reaction: Condensation of an amine (e.g., 4-methylaniline) with an acid chloride (e.g., 4-chlorobenzoyl chloride) under basic conditions .
  • Coupling Reactions: Palladium-catalyzed cross-coupling for introducing thiophene or sulfone moieties .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis?

  • Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 361.0539 [M+H]⁺) .
  • X-ray Crystallography: Tools like SHELXL refine crystal structures, while ORTEP-3 visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor effects) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines) .
  • Structural Analogues: Compare with derivatives (e.g., replacing the thiophene with oxadiazole) to isolate pharmacophores .
  • Dose-Response Studies: Use IC₅₀/EC₅₀ curves to quantify potency and selectivity .

Q. What biochemical pathways are implicated in its pharmacological activity?

The compound’s sulfone and chlorophenyl groups may target:

  • Enzymes: Inhibition of bacterial PPTases (phosphopantetheinyl transferases), disrupting acyl carrier protein synthesis .
  • Kinases: Competitive binding to ATP pockets (e.g., tyrosine kinases) via π-π stacking with the benzamide core .
  • Pathway Analysis: RNA-seq or proteomics can map downstream effects (e.g., apoptosis markers in cancer cells) .

Q. How can crystallographic data resolve ambiguities in stereochemistry?

  • Chiral Centers: The compound has one undefined stereocenter (thienyl-dihydro group). Single-crystal XRD with SHELXD software determines absolute configuration .
  • Twinning Analysis: Use PLATON to detect twinning in crystals, which may obscure electron density maps .

Q. What strategies optimize solubility for in vivo studies?

  • Formulation: Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoencapsulation: Liposomal delivery systems improve bioavailability .

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